2-(Cyclopropylmethoxy)isonicotinonitrile
Description
2-(Cyclopropylmethoxy)isonicotinonitrile is a pyridine derivative featuring a nitrile group at the 4-position and a cyclopropylmethoxy substituent at the 2-position of the aromatic ring. This compound belongs to a class of molecules where the cyclopropylmethoxy group is strategically introduced to modulate electronic, steric, or pharmacokinetic properties. Cyclopropylmethoxy substituents are frequently employed in medicinal chemistry due to their metabolic stability and ability to enhance lipophilicity .
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-9-3-4-12-10(5-9)13-7-8-1-2-8/h3-5,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWFETDBOQWXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethoxy)isonicotinonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, synthesis, and pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula, which includes a cyclopropyl group and a methoxy substituent on the isonicotinonitrile backbone. The compound's structure is crucial for understanding its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of isonicotinonitrile derivatives with cyclopropylmethanol under specific catalytic conditions. This method ensures high yields and purity, making it suitable for further biological evaluation.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of isonicotinonitrile exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have shown promising results in inhibiting cell growth in both in vitro and in vivo models.
Table 1: Antiproliferative Activity of Isonicotinonitrile Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.85 | EGFR Inhibition |
| Compound A | A-549 | 1.00 | Dual EGFR/BRAF Inhibition |
| Compound B | Panc-1 | 0.80 | Apoptosis Induction |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The biological activity of this compound appears to be mediated through multiple pathways:
- EGFR Inhibition : Studies suggest that this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, contributing to its antiproliferative effects.
Case Studies
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 0.85 µM. The mechanism was attributed to EGFR inhibition and subsequent apoptosis induction .
- In Vivo Efficacy : In animal models, the administration of this compound led to a marked decrease in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent against solid tumors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing the cyclopropylmethoxy motif, as derived from the evidence. Key differences in molecular architecture, functional groups, and synthetic strategies are highlighted.
Key Comparative Insights:
Structural Complexity: The benzofuran derivatives (e.g., Compounds 19 and 22) are highly complex, with three or more cyclopropylmethoxy groups and fused aromatic systems. In contrast, 2-(Cyclopropylmethoxy)isonicotinonitrile is simpler, with a single cyclopropylmethoxy group on a pyridine scaffold. This simplicity may enhance its suitability for rapid derivatization or as an intermediate in drug discovery .
Functional Group Diversity: The nitrile group in this compound offers distinct reactivity (e.g., participation in click chemistry or hydrolysis to carboxylic acids) compared to the ester (Compound 19) or aldehyde (Compound 22) moieties in benzofuran derivatives. Betaxolol’s propanolamine group highlights the use of cyclopropylmethoxy in β-blockers, emphasizing its versatility across drug classes .
Synthetic Approaches: Pd-catalyzed coupling (e.g., C–H activation in Compound 19 ) and oxidation (e.g., DMP in Compound 22 ) are critical steps for benzofuran derivatives. For this compound, a straightforward nucleophilic substitution is plausible, given precedents in pyridine chemistry. Betaxolol’s synthesis adheres to pharmacopeial standards, underscoring the importance of purity in pharmaceuticals .
Betaxolol exemplifies cyclopropylmethoxy’s role in improving drug stability and receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
